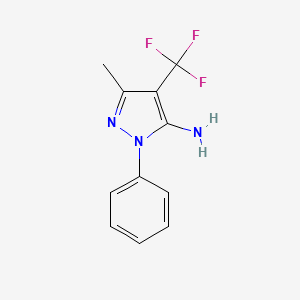
3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazol-5-amine
Overview
Description
3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C11H10F3N3 and its molecular weight is 241.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazol-5-amine, with the CAS number 321385-93-7, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which often enhances the biological potency of organic molecules. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is , and its structure includes a pyrazole ring substituted with a methyl group, a phenyl group, and a trifluoromethyl group.
| Property | Value |
|---|---|
| Molecular Weight | 321.30 g/mol |
| Melting Point | 104–105 °C |
| Solubility | Soluble in organic solvents |
| CAS Number | 321385-93-7 |
Antifungal Activity
Research indicates that pyrazole derivatives exhibit notable antifungal properties. For instance, compounds related to this compound have been tested against various phytopathogenic fungi. In one study, N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole derivatives demonstrated moderate antifungal activity, with some compounds achieving over 50% inhibition against Gibberella zeae at concentrations of 100 µg/mL .
Anti-inflammatory Activity
Another significant aspect of the biological activity of this compound is its anti-inflammatory potential. A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in inflammation pathways. Some derivatives showed promising results with IC50 values comparable to standard anti-inflammatory drugs like diclofenac .
Safety and Toxicity
The safety profile of this compound has been assessed in various studies. The compound is classified as causing skin irritation and serious eye irritation but is not considered a mutagen or carcinogen based on current evaluations . Further studies are needed to fully understand its long-term effects and toxicity in vivo.
Case Study 1: Antifungal Efficacy
In a controlled laboratory setting, researchers synthesized several derivatives of pyrazole and tested them against Fusarium oxysporum. Among these, compounds similar to this compound showed significant antifungal activity, leading to further investigation into their mechanisms of action against fungal cell walls .
Case Study 2: In Vivo Anti-inflammatory Effects
A study involving carrageenan-induced paw edema in rats examined the anti-inflammatory effects of various pyrazole derivatives. The results indicated that certain compounds exhibited significant edema inhibition percentages compared to control groups, suggesting potential therapeutic applications for inflammatory diseases .
Properties
IUPAC Name |
5-methyl-2-phenyl-4-(trifluoromethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c1-7-9(11(12,13)14)10(15)17(16-7)8-5-3-2-4-6-8/h2-6H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVIXJGTGACZFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(F)(F)F)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















